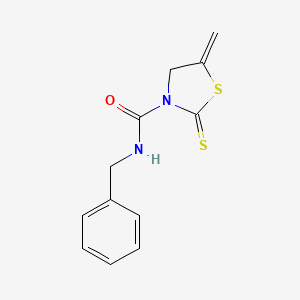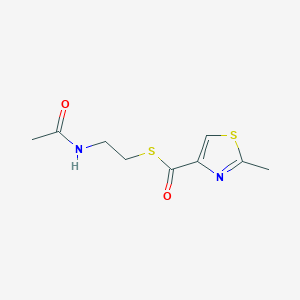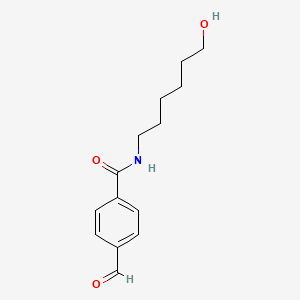
4-Formyl-N-(6-hydroxyhexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-N-(6-hydroxyhexyl)benzamide is a chemical compound with the molecular formula C14H19NO3. It is a benzamide derivative characterized by the presence of a formyl group at the 4-position and a hydroxyhexyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(6-hydroxyhexyl)benzamide typically involves the condensation of 4-formylbenzoic acid with 6-aminohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which promotes the condensation reaction efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(6-hydroxyhexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyhexyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: 4-Carboxy-N-(6-hydroxyhexyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(6-hydroxyhexyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-(6-hydroxyhexyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Formyl-N-(6-hydroxyhexyl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Lacks the hydroxyhexyl group, making it less soluble in aqueous environments.
N-(6-Hydroxyhexyl)benzamide: Lacks the formyl group, reducing its reactivity with nucleophiles.
Uniqueness
4-Formyl-N-(6-hydroxyhexyl)benzamide is unique due to the presence of both the formyl and hydroxyhexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions that are not possible with simpler benzamide derivatives .
Properties
CAS No. |
392656-94-9 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-formyl-N-(6-hydroxyhexyl)benzamide |
InChI |
InChI=1S/C14H19NO3/c16-10-4-2-1-3-9-15-14(18)13-7-5-12(11-17)6-8-13/h5-8,11,16H,1-4,9-10H2,(H,15,18) |
InChI Key |
FRIDGPYYHRECHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
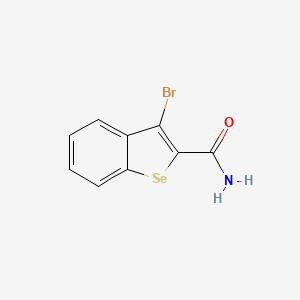
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)

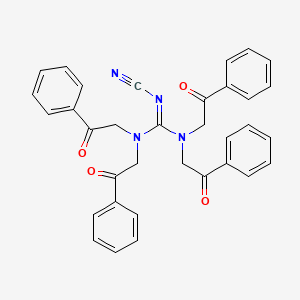

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)

![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
